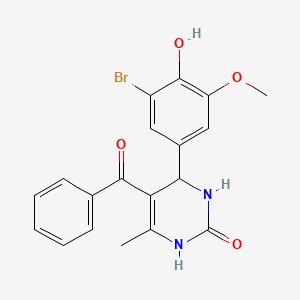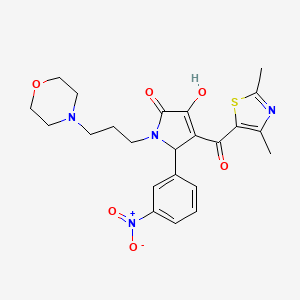![molecular formula C19H17NO3 B4102474 methyl 4-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzoate](/img/structure/B4102474.png)
methyl 4-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzoate
Übersicht
Beschreibung
Methyl 4-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry. This compound features a benzoate ester linked to an indole moiety, which is further substituted with a formyl group and a methyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzoate typically involves multiple steps. One common method starts with the preparation of the indole moiety, which can be synthesized via Fischer indole synthesis. This involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst .
The next step involves the formylation of the indole ring, which can be achieved using Vilsmeier-Haack reaction conditions. This reaction uses a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride .
Finally, the benzoate ester is introduced through esterification reactions, typically using methanol and a suitable acid catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzoate can undergo various chemical reactions, including:
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid for nitration, halogens for halogenation
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Hydroxymethyl derivatives
Substitution: Nitro or halogenated indole derivatives
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 4-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzoate is not fully understood, but it is believed to interact with various molecular targets and pathways. The indole moiety is known to bind to multiple receptors and enzymes, potentially modulating their activity . The formyl group may also play a role in its biological activity by participating in hydrogen bonding and other interactions with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-formylbenzoate: Similar structure but lacks the indole moiety.
Methyl 3-formyl-4-hydroxybenzoate: Contains a hydroxyl group instead of the indole moiety.
Uniqueness
Methyl 4-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzoate is unique due to the presence of both the indole and benzoate ester functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
IUPAC Name |
methyl 4-[(3-formyl-2-methylindol-1-yl)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-13-17(12-21)16-5-3-4-6-18(16)20(13)11-14-7-9-15(10-8-14)19(22)23-2/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRDXSLSPFRBIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)C(=O)OC)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4102392.png)
![1-(3-CHLORO-4-FLUOROPHENYL)-3-[4-(2-PYRIMIDINYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B4102395.png)
![N-[4-({[4-(aminosulfonyl)phenyl]amino}carbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4102403.png)
![4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-1-(3-morpholin-4-ylprop yl)-5-(4-pyridyl)-3-pyrrolin-2-one](/img/structure/B4102407.png)

![N-(2-bicyclo[2.2.1]heptanyl)-2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide](/img/structure/B4102420.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide](/img/structure/B4102427.png)

![2-[3-(4-methyl-1-piperazinyl)propoxy]benzaldehyde oxalate](/img/structure/B4102453.png)
![2,4-dichloro-N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B4102456.png)
![Methyl 4-({[1-(4-chlorophenyl)-3-(2-ethoxy-2-oxoethyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B4102476.png)

![ethyl 2-({[(5-nitro-2-pyridinyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4102502.png)
![N-{[5-methyl-2-(1-naphthyl)-1,3-oxazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B4102515.png)
